
5-Methoxychroman-3-on
Übersicht
Beschreibung
5-Methoxy-3-Chromanone is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methoxy-3-Chromanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methoxy-3-Chromanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-3-Chromanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
5-Methoxy-3-Chromanone wurde als eine Verbindung mit potenziellen Antitumoreigenschaften identifiziert. Seine Struktur ermöglicht die Interaktion mit verschiedenen biologischen Zielen, die an der Krebsentwicklung beteiligt sind. Untersuchungen zeigen, dass Chromanon-Derivate den Tumornekrosefaktor-α (TNF-α) hemmen können, der eine bedeutende Rolle bei Entzündungen und Krebs spielt . Die Modifikation des Chromanon-Gerüsts hat zur Entwicklung von Verbindungen geführt, die eine Zytotoxizität gegen Krebszelllinien zeigen, und einen Weg für die Entwicklung neuer Antitumortherapien eröffnet.
Antidiabetisches Potenzial
Der Chromanon-Kern, der in 5-Methoxy-3-Chromanone vorhanden ist, ist mit antidiabetischer Aktivität verbunden. Studien legen nahe, dass Chromanon-Derivate den Blutzuckerspiegel modulieren und die Insulinempfindlichkeit verbessern können . Dies eröffnet Möglichkeiten für die Verwendung der Verbindung bei der Synthese neuer Antidiabetika, die möglicherweise effektivere und gezieltere Behandlungen für Diabetes anbieten.
Antibakterielle und Antimykotische Wirkungen
Chromanon-Derivate haben vielversprechende Ergebnisse als antimikrobielle und antimykotische Mittel gezeigt. Das Vorhandensein der Methoxygruppe im 5-Methoxy-3-Chromanone-Molekül kann diese Eigenschaften verstärken und ein Gerüst für die Entwicklung neuer Medikamente zur Bekämpfung resistenter Bakterien- und Pilzstämme bieten .
Antioxidative Eigenschaften
Die antioxidative Kapazität von 5-Methoxy-3-Chromanone kann in der wissenschaftlichen Forschung genutzt werden, um schützende Mittel gegen oxidativen Stress-bedingte Krankheiten zu entwickeln. Seine Fähigkeit, freie Radikale zu eliminieren, macht es zu einem Kandidaten für die Einbeziehung in Formulierungen, die darauf abzielen, Zellschäden zu verhindern .
Neuroprotektive Anwendungen
Untersuchungen haben gezeigt, dass Chromanon-Derivate neuroprotektive Wirkungen haben können. 5-Methoxy-3-Chromanone könnte möglicherweise bei der Behandlung neurodegenerativer Erkrankungen eingesetzt werden, indem Neuronen vor Schäden geschützt und die neuronale Funktion verbessert werden .
Entzündungshemmende und Analgetische Anwendungen
Die entzündungshemmenden und analgetischen Aktivitäten von 5-Methoxy-3-Chromanone machen es zu einer wertvollen Verbindung bei der Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente. Sein Wirkmechanismus umfasst die Hemmung von proinflammatorischen Zytokinen und die Modulation von Schmerzwegen .
Herz-Kreislauf-Vorteile
Chromanon-Verbindungen wurden mit Herz-Kreislauf-Vorteilen in Verbindung gebracht, darunter gerinnungshemmende und antiatherosklerotische Wirkungen. 5-Methoxy-3-Chromanone könnte zur Synthese von Medikamenten beitragen, die darauf abzielen, Thrombosen zu verhindern und die Herzgesundheit zu verbessern .
Antivirale und Antiretrovirale Aktivitäten
Die strukturelle Vielseitigkeit von 5-Methoxy-3-Chromanone ermöglicht seinen Einsatz bei der Entwicklung von antiviralen und antiretroviralen Wirkstoffen. Seine Derivate haben Aktivität gegen HIV gezeigt, was auf potenzielle Anwendungen bei der Behandlung und Vorbeugung von Virusinfektionen hindeutet .
Wirkmechanismus
Target of Action
5-Methoxychroman-3-one, also known as 5-Methoxy-3-Chromanone, is a derivative of chromanone . Chromanone and its derivatives are known to exhibit a wide range of pharmacological activities . .
Mode of Action
Chromanone derivatives are known to interact with various biological targets, leading to diverse biological activities . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Biochemical Pathways
Chromanone derivatives are known to affect various biological activities such as anticancer, tumor necrosis factor-α (tnf-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (ache) inhibitor, antihuman immunodeficiency virus (hiv), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Result of Action
Chromanone derivatives are known to exhibit a wide range of pharmacological activities .
Biochemische Analyse
Biochemical Properties
These interactions can significantly influence biochemical reactions .
Cellular Effects
Chromanone analogs have been shown to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral effects . These effects suggest that 5-Methoxychroman-3-one may influence cell function, gene expression, and cellular metabolism .
Molecular Mechanism
Chromanones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
5-methoxy-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLFVZLZBQOFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472105 | |
| Record name | 5-Methoxy-3-Chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109140-20-7 | |
| Record name | 5-Methoxy-2H-1-benzopyran-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109140-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-3-Chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-3,4-dihydro-2H-1-benzopyran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the new synthetic route for 5-methoxychroman-3-one described in the research?
A1: The research highlights a new, potentially more efficient method for synthesizing 5-methoxychroman-3-one. The researchers successfully synthesized 2′-Hydroxy-6′-methoxyphenylacetic acid ethyl ester, a potential precursor to 5-methoxychroman-3-one, in two steps with an 86% yield [, ]. This suggests that this route, utilizing an organocopper complex, could simplify the overall production of 5-methoxychroman-3-one.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
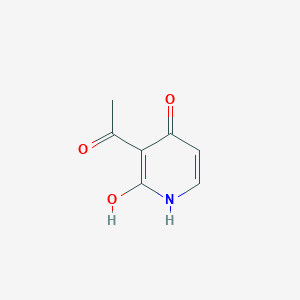
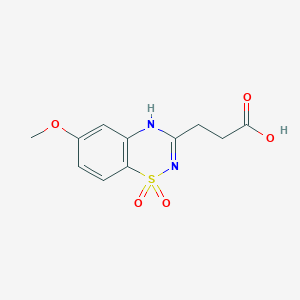
![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)
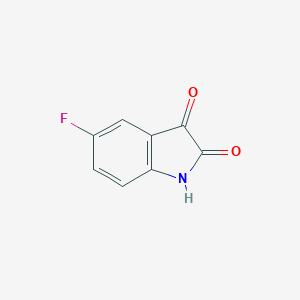
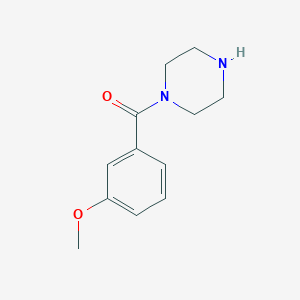

![3,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)
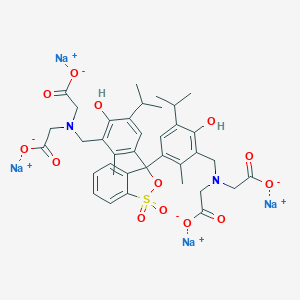



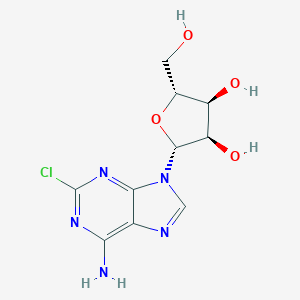
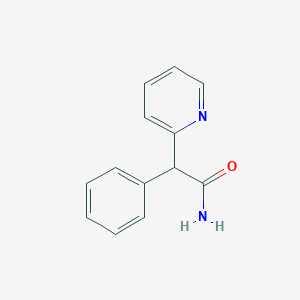
![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
